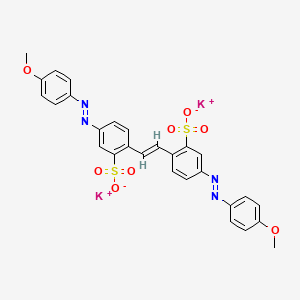
Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate typically involves the diazotization of 4-methoxyaniline followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulphonic acid. The reaction is carried out under acidic conditions, and the product is subsequently neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
作用機序
The compound exerts its effects primarily through its ability to absorb and emit light, making it useful as a dye. The azo bonds in the molecule are responsible for its color properties. In biological systems, it can interact with cellular components, aiding in visualization and analysis.
類似化合物との比較
Similar Compounds
- Dipotassium 4,4’-bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonate
- Dipotassium 4,4’-bis((4-chlorophenyl)azo)stilbene-2,2’-disulphonate
Uniqueness
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is unique due to its methoxy groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and solubility.
特性
CAS番号 |
96846-71-8 |
|---|---|
分子式 |
C28H22K2N4O8S2 |
分子量 |
684.8 g/mol |
IUPAC名 |
dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2K/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;; |
InChIキー |
JSLYSSPOBIJAJL-ZCKCZGSLSA-L |
異性体SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


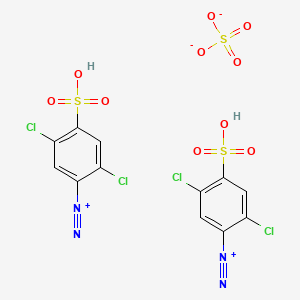
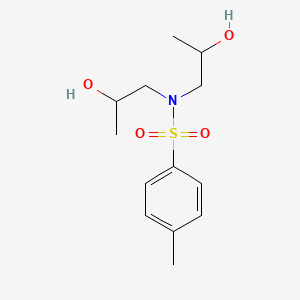
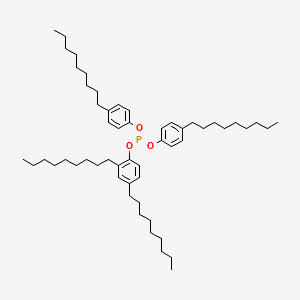
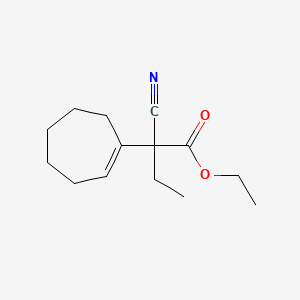
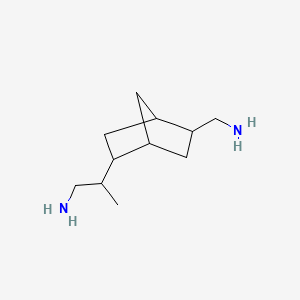
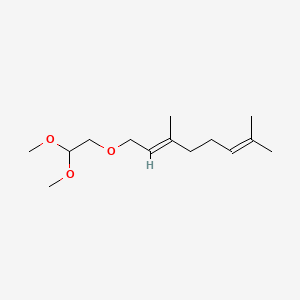
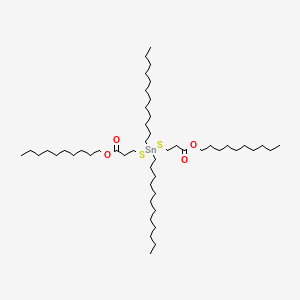
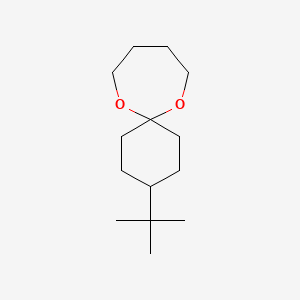

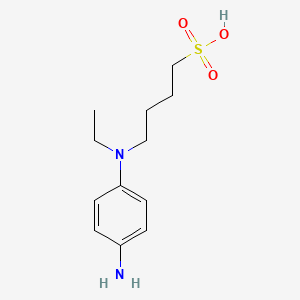
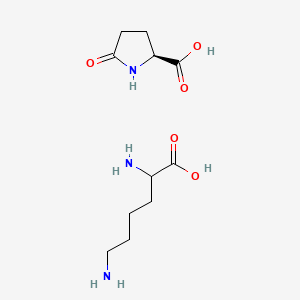
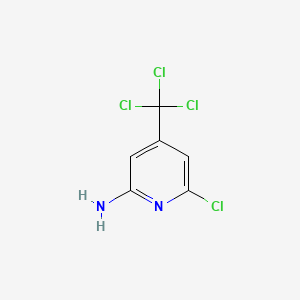

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
